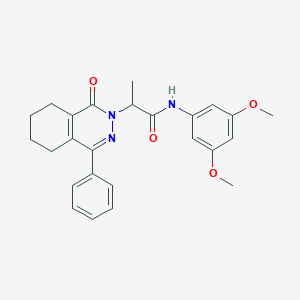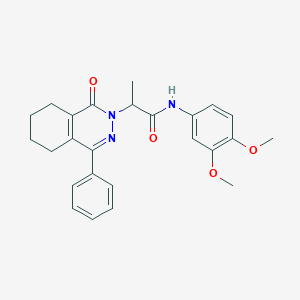![molecular formula C22H22N2O6 B271107 2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271107.png)
2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound used in scientific research. It is a pyrrolidinecarboxylate derivative, which has been found to have potential applications in the field of pharmacology and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by modulating the activity of certain neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain. It has also been found to modulate the activity of certain neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood and cognition. Additionally, it has been found to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential applications in the field of pharmacology and medicinal chemistry, its ability to exhibit various biological activities, and its relatively easy synthesis method. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the research on 2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate. These include:
1. Further studies to fully understand its mechanism of action and potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studies to investigate its potential applications in the treatment of cancer and other diseases.
3. Studies to optimize its synthesis method and improve its solubility in water.
4. Studies to investigate its potential toxicity and safety profile.
5. Studies to investigate its potential applications in the development of novel drugs and therapeutics.
In conclusion, 2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in the field of pharmacology and medicinal chemistry. Its synthesis method is relatively easy, and it has been found to exhibit various biological activities. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2-(2-toluidino)acetaldehyde with 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in the field of pharmacology and medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor activities. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C22H22N2O6 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
[2-(2-methylanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H22N2O6/c1-14-5-3-4-6-18(14)23-19(25)13-30-22(28)16-11-20(26)24(12-16)17-9-7-15(8-10-17)21(27)29-2/h3-10,16H,11-13H2,1-2H3,(H,23,25) |
Clé InChI |
FZGQSSHTOBIBIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)


![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)